Choline 2,6-xylyl ether bromide

Description

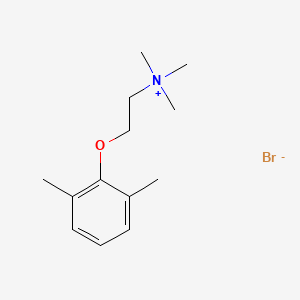

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

669-49-8 |

|---|---|

Molecular Formula |

C13H22BrNO |

Molecular Weight |

288.22 g/mol |

IUPAC Name |

2-(2,6-dimethylphenoxy)ethyl-trimethylazanium;bromide |

InChI |

InChI=1S/C13H22NO.BrH/c1-11-7-6-8-12(2)13(11)15-10-9-14(3,4)5;/h6-8H,9-10H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

ZFHWDLYDBITDJK-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=CC=C1)C)OCC[N+](C)(C)C.[Br-] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC[N+](C)(C)C.[Br-] |

Related CAS |

669-50-1 (Parent) |

Synonyms |

eta-TM-10 N,N,N-trimethyl-(2-(2,6-xylyloxy)ethyl)ammonium xylocholine xylocholine bromide xylocholine chloride xylocholine ether xylocholine iodide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research

Established Synthetic Routes for Choline (B1196258) 2,6-Xylyl Ether Bromide

The predominant and most well-documented method for the synthesis of choline 2,6-xylyl ether bromide is a two-step process. This classical synthesis commences with the Williamson ether synthesis, where 2,6-dimethylphenol (B121312) is reacted with a halo-alcohol. This is followed by the quaternization of the resultant amino ether using methyl bromide.

In a frequently employed variation of this method, 2,6-dimethylphenol is first treated with a strong base like sodium hydride, leading to the formation of the sodium salt of the phenol. This phenoxide then undergoes a nucleophilic substitution reaction with 2-(dimethylamino)ethyl chloride. The subsequent and final step involves the quaternization of the intermediate tertiary amine, 2-(2,6-dimethylphenoxy)-N,N-dimethylethanamine, with methyl bromide to yield the desired quaternary ammonium (B1175870) salt.

An alternative established pathway involves the initial reaction of 2,6-dimethylphenol with 2-chloroethanol, which forms the intermediate 2-(2,6-dimethylphenoxy)ethanol. This alcohol is then halogenated, for example with thionyl chloride, to produce 1-(2-chloroethoxy)-2,6-dimethylbenzene. The synthesis is completed by reacting this chloro-derivative with trimethylamine (B31210) to form this compound.

| Reactants (Established Route 1) | Intermediates | Product |

| 2,6-Dimethylphenol | 2-(2,6-dimethylphenoxy)-N,N-dimethylethanamine | This compound |

| 2-(Dimethylamino)ethyl chloride | ||

| Methyl Bromide |

| Reactants (Established Route 2) | Intermediates | Product |

| 2,6-Dimethylphenol | 2-(2,6-dimethylphenoxy)ethanol | This compound |

| 2-Chloroethanol | 1-(2-chloroethoxy)-2,6-dimethylbenzene | |

| Thionyl Chloride | ||

| Trimethylamine |

Novel Approaches and Mechanistic Considerations in the Synthesis of this compound

While traditional synthetic methods are effective, contemporary research has focused on developing more efficient and environmentally conscious synthetic strategies. One such innovative approach is the application of phase-transfer catalysis (PTC). This technique allows the reaction between 2,6-dimethylphenol and an amino-alkyl halide to be performed in a biphasic system, which can enhance reaction rates, permit milder reaction conditions, and decrease the reliance on volatile organic solvents.

From a mechanistic standpoint, the key bond-forming steps in the synthesis of this compound proceed via an SN2 mechanism. During the Williamson ether synthesis, the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the halo-alcohol, resulting in an inversion of stereochemistry at that center. The subsequent quaternization of the tertiary amine intermediate with methyl bromide also follows an SN2 pathway, with the nitrogen atom serving as the nucleophile.

Derivatization Strategies and Analogue Generation for Structure-Activity Relationship Studies

To elucidate the structure-activity relationships (SAR) of this compound, a variety of derivatization strategies have been systematically implemented. These strategies primarily target modifications of the aromatic ring, the ether linkage, and the quaternary ammonium group.

Aromatic Ring Modifications:

Substitution: The introduction of various substituents, such as halogens or other alkyl groups, onto the xylyl ring allows for the investigation of steric and electronic effects on biological activity.

Ring Variation: The replacement of the xylyl moiety with other aromatic systems, including naphthyl or phenyl rings, has been explored to understand the influence of the aromatic system's size and electronics.

Ether Linkage and Chain Modifications:

Chain Length: Analogues with varying lengths of the alkyl chain connecting the ether oxygen and the nitrogen atom have been synthesized to probe the optimal distance between the aromatic ring and the cationic head.

Linkage Replacement: The ether linkage has been substituted with other functional groups, such as esters or thioethers, to evaluate the role of the oxygen atom in molecular interactions.

Quaternary Ammonium Head Modifications:

Alkyl Groups: The methyl groups on the nitrogen atom have been replaced with larger alkyl groups, such as ethyl or propyl groups, to explore the steric requirements of the binding site.

Cationic Head: The trimethylammonium group has been substituted with other cationic moieties to assess the impact of different charge distributions and steric profiles.

| Molecular Scaffold | Modification Strategy | Example of Variation |

| Aromatic Ring | Substitution | Halogenation of the xylyl ring |

| Ether Linkage | Chain Length Variation | Propylene or butylene linkers |

| Quaternary Ammonium Head | Alkyl Group Substitution | Replacement of methyl with ethyl groups |

Stereochemical Considerations in Synthesis and Their Implications for Research Applications

In the conventional synthesis of this compound from achiral starting materials, the final product is achiral. However, the introduction of chirality, either through the use of chiral precursors or through derivatization, has significant implications for research.

If a chiral halo-alcohol is utilized in the initial synthetic step, the resulting ether intermediate will be chiral. Given that the SN2 reaction proceeds with an inversion of configuration, the stereochemistry of the final product is directly dependent on the stereochemistry of the starting material.

The biological evaluation of individual enantiomers of chiral analogues is crucial, as enantiomers can exhibit different pharmacological activities and potencies. This stereoselectivity is a consequence of the three-dimensional nature of their biological targets. Therefore, the synthesis and characterization of enantiomerically pure analogues are essential for a comprehensive understanding of their structure-activity relationships.

Molecular Mechanisms and Receptor Interactions in Non Clinical Model Systems

Investigations into Receptor Binding Dynamics of Choline (B1196258) 2,6-Xylyl Ether Bromide in In Vitro Models

Choline 2,6-xylyl ether bromide exhibits a complex interaction with cholinergic receptors, demonstrating both agonist-like and antagonist activities in various experimental settings. These dual actions have been characterized in a range of in vitro models, highlighting the compound's ability to mimic and block the effects of key neurotransmitters.

In non-clinical models, this compound has been shown to produce nicotine-like stimulant effects. nih.gov These actions are characteristic of ganglionic stimulation and are observed across different physiological systems. In anesthetized cats, the compound elicits a transient rise in arterial blood pressure, a response attributed to its stimulant action on sympathetic ganglia. nih.gov This pressor effect is a hallmark of nicotinic acetylcholine (B1216132) receptor (nAChR) activation in this context.

Further evidence of its nicotine-like properties is seen in its effects on skeletal muscle and the nictitating membrane. In cats, this compound causes contraction of the nictitating membrane and potentiates the twitch response of the soleus and gastrocnemius muscles, actions consistent with the stimulation of nicotinic receptors at these sites. nih.gov

| Model System | Observed Effect | Interpretation |

|---|---|---|

| Arterial Blood Pressure (Anesthetized Cat) | Transient increase | Stimulation of sympathetic ganglia |

| Nictitating Membrane (Cat) | Contraction | Nicotinic receptor stimulation |

| Soleus and Gastrocnemius Muscles (Cat) | Potentiation of twitch response | Action at the neuromuscular junction |

Alongside its nicotinic effects, this compound also displays muscarine-like actions, which are mediated by muscarinic acetylcholine receptors (mAChRs). nih.gov In anesthetized cats, after the initial nicotine-like pressor response, a secondary, more prolonged depressor effect on blood pressure can be observed. This hypotension is characteristic of muscarinic receptor stimulation.

The muscarinic activity of the compound has been further characterized in isolated organ preparations. In the isolated guinea-pig ileum, this compound induces contractions, a classic response mediated by the activation of M3 muscarinic receptors in the smooth muscle of the gastrointestinal tract. nih.gov

| Model System | Observed Effect | Receptor Implication |

|---|---|---|

| Arterial Blood Pressure (Anesthetized Cat) | Prolonged depressor effect (hypotension) | Muscarinic receptor stimulation |

| Isolated Guinea-pig Ileum | Contraction | M3 muscarinic receptor activation |

In addition to its agonist-like properties, this compound also demonstrates antagonistic activity at both histaminic and muscarinic receptors. nih.gov This dual antagonism has been demonstrated in model assays using isolated tissue preparations.

In the isolated guinea-pig ileum, a standard model for studying smooth muscle contracting agents, this compound can inhibit the contractile responses induced by both histamine (B1213489) and acetylcholine. nih.gov This indicates that the compound competitively blocks H1 histamine receptors and muscarinic acetylcholine receptors on the smooth muscle cells, preventing the respective agonists from eliciting their effects.

| Agonist | Effect of this compound | Inferred Antagonistic Activity |

|---|---|---|

| Histamine | Inhibition of contraction | Antihistaminic (H1 receptor blockade) |

| Acetylcholine | Inhibition of contraction | Antimuscarinic (Muscarinic receptor blockade) |

Modulation of Adrenergic Neuron Function in Research Models

One of the most significant pharmacological actions of this compound is its ability to modulate the function of adrenergic neurons. nih.govcapes.gov.br Its effects are primarily characterized by a blockade of nerve transmission, leading to a reduction in sympathetic tone.

This compound acts as an adrenergic neuron-blocking agent. nih.govnih.gov In systemic administration to cats, it has been shown to abolish the physiological effects of adrenergic nerve stimulation. nih.gov A key finding is that while the responses to nerve stimulation are blocked, the effector organs remain sensitive to exogenously administered adrenaline. nih.gov This indicates that the compound does not block the postsynaptic adrenoceptors but rather interferes with the transmission process at the level of the adrenergic nerve terminal.

The onset of this blocking action can take up to an hour to fully develop, and the effects of a single dose can be long-lasting, extending beyond 24 hours. nih.gov Importantly, this adrenergic neuron blockade occurs without significantly affecting cholinergic autonomic nerves. nih.gov Studies have shown that the compound does not impair nerve trunk conduction, suggesting its site of action is at or near the nerve terminals. nih.gov

| Experimental Condition | Observation | Conclusion |

|---|---|---|

| Stimulation of adrenergic nerves | Abolished physiological response | Adrenergic neuron blockade |

| Administration of exogenous adrenaline | Effector organ response remains intact | No postsynaptic adrenoceptor blockade |

| Conduction along adrenergic nerve trunks | Unimpaired | Action is at or near the nerve terminals |

The mechanism behind the adrenergic nerve blockade involves interference with the synthesis and release of neurotransmitters. nih.govnih.gov In experiments involving the stimulation of splenic nerves in cats, this compound was found to prevent the output of noradrenaline from the spleen. nih.gov This provides direct evidence that the compound inhibits the release of the primary adrenergic neurotransmitter.

Furthermore, prolonged administration of this compound has been shown to affect the storage of catecholamines. In rats treated with the compound daily for two weeks, the suprarenal glands were depleted of approximately half of their normal content of adrenaline and noradrenaline. nih.gov This depletion suggests that this compound may interfere with the biosynthesis of these catecholamines. nih.gov The restoration of these catecholamine levels is a slow process, taking up to 14 days to complete after cessation of treatment. nih.gov

| Model System | Experimental Finding | Proposed Mechanism of Action |

|---|---|---|

| Stimulated cat spleen | Prevention of noradrenaline output | Inhibition of neurotransmitter release |

| Rat suprarenal glands (after two weeks of treatment) | ~50% depletion of adrenaline and noradrenaline | Interference with catecholamine biosynthesis |

Interactions with Catecholamine Release and Metabolism in Preclinical Models

Research in preclinical models has demonstrated that this compound, also known as TM10, significantly interacts with the release and storage of catecholamines. Studies in rats have shown that daily administration of this compound over a two-week period leads to a substantial depletion of adrenaline and noradrenaline in the suprarenal glands, reducing their levels by approximately half. nih.gov This depletion effect has been confirmed through both histological examination and colorimetric and biological estimations of the amines within glandular extracts. nih.gov

Further investigations into the mechanism of this depletion suggest that this compound may interfere with the biosynthesis of catecholamines. nih.gov The slow restoration of catecholamine levels in the rat suprarenals, which only appears to be complete 14 days after cessation of treatment, supports the hypothesis of an effect on synthesis rather than solely on storage or release. nih.gov In experiments involving autografts of adrenal chromaffin tissue in the rat iris, treatment with the compound produced similar histological signs of catecholamine depletion. nih.gov

In addition to its effects on the adrenal medulla, this compound has been shown to prevent the output of noradrenaline from the spleen upon stimulation of the splenic nerves in cats. nih.gov However, in acute experiments, it did not appear to influence the liberation of pressor amines from the stimulated suprarenal glands, indicating a degree of selectivity in its action on different components of the sympathetic nervous system. nih.gov The compound's effects are characterized as an adrenergic neuron-blocking action, where it abolishes the effects of adrenergic nerve stimulation while the effector organs' reactions to adrenaline remain unimpaired. nih.gov This action is not immediate, taking up to an hour to become fully established, but is long-lasting, with effects persisting for more than twenty-four hours from a single dose. nih.gov

Table 1: Effects of this compound on Catecholamine Levels in Rats

| Parameter | Observation | Model System |

| Adrenaline Content | Depleted by ~50% | Suprarenal Glands |

| Noradrenaline Content | Depleted by ~50% | Suprarenal Glands |

| Catecholamine Restoration | Complete after 14 days post-treatment | Suprarenal Glands |

| Noradrenaline Output | Prevented upon nerve stimulation | Spleen (in cats) |

Enzyme Inhibition Studies (e.g., Monoamine Oxidase) in Research Contexts

In the context of enzyme inhibition research, choline phenyl ethers, a class of compounds to which this compound belongs, have been investigated as inhibitors of amine oxidase, more commonly known as monoamine oxidase (MAO). nih.gov A key study in this area, "Choline Phenyl Ethers as Inhibitors of Amine Oxidase," explored the ability of these compounds to inhibit this important enzyme. nih.gov

Monoamine oxidase plays a crucial role in the metabolism of monoamine neurotransmitters, including catecholamines. Inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby potentiating their effects. The investigation into choline phenyl ethers as MAO inhibitors highlights a potential mechanism through which these compounds could exert their pharmacological effects on the nervous system. While the broader pharmacological actions of this compound are multifaceted, its potential to inhibit MAO provides a specific biochemical pathway for its influence on monoaminergic systems.

Table 3: Investigated Enzyme Inhibition by Choline Phenyl Ethers

| Enzyme Target | Compound Class | Research Context |

| Amine Oxidase (Monoamine Oxidase) | Choline Phenyl Ethers | In vitro enzyme inhibition assays |

Biological Activities in Non Clinical Research Models and Systems

The multifaceted pharmacological profile of Choline (B1196258) 2,6-xylyl ether bromide has been explored in a variety of non-clinical models, revealing its intricate interactions with the nervous system.

Studies in Neuronal Cell Cultures and Synaptic Transmission Models

While direct studies utilizing Choline 2,6-xylyl ether bromide in neuronal cell cultures are not extensively documented in publicly available research, its known local anesthetic and neuromuscular blocking actions suggest a mechanism that involves the modulation of synaptic transmission. Local anesthetics typically exert their effects by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials necessary for neurotransmitter release. This foundational mechanism provides a basis for inferring its potential effects on synaptic events. Further research in cultured neurons and synaptic preparations would be invaluable to elucidate the specific molecular targets and the precise impact on presynaptic and postsynaptic processes.

Investigations in Isolated Tissue Preparations (e.g., Ileum, Nictitating Membrane)

This compound has been extensively studied in isolated tissue preparations, which have been instrumental in characterizing its pharmacological properties. In the isolated guinea-pig ileum, the compound has demonstrated both antihistaminic and antimuscarinic actions nih.gov. Furthermore, it exhibits a muscarine-like action on the isolated guinea-pig ileum, highlighting its complex interactions with the cholinergic system nih.gov.

The nictitating membrane of the cat has also served as a crucial model for investigating the effects of this compound. Research has shown that this compound produces a nicotine-like stimulant action on the nictitating membrane nih.gov. This effect is indicative of its ability to act on nicotinic acetylcholine (B1216132) receptors present in autonomic ganglia.

Table 1: Effects of this compound in Isolated Tissue Preparations

| Tissue Preparation | Observed Effect | Implied Mechanism of Action |

|---|---|---|

| Isolated Guinea-Pig Ileum | Antihistaminic and Antimuscarinic actions | Blockade of histamine (B1213489) and muscarinic receptors |

| Isolated Guinea-Pig Ileum | Muscarine-like action | Agonistic activity at muscarinic receptors |

| Cat Nictitating Membrane | Nicotine-like stimulant action | Agonistic activity at nicotinic acetylcholine receptors in autonomic ganglia |

Effects on Autonomic Nervous System Components in Animal Models

In animal models, this compound has been shown to have profound effects on the autonomic nervous system, particularly on adrenergic nerves. A key finding is its ability to abolish the effects of adrenergic nerve stimulation without affecting the response of the effector organs to adrenaline nih.gov. This selective action suggests that the compound acts at or near the nerve terminals, rather than on the postsynaptic receptors nih.gov.

Further investigations have revealed that this compound prevents the release of noradrenaline from the spleen upon stimulation of the splenic nerves nih.gov. However, it does not appear to influence the liberation of pressor amines from the stimulated adrenal glands in acute experiments nih.gov. The compound also exhibits a nicotine-like stimulant action on the arterial blood pressure in cats, further demonstrating its impact on the autonomic nervous system nih.gov. Additionally, it has been noted to have an antisympathomimetic effect on the arterial blood pressure of cats nih.gov.

Pharmacological Probe Applications for Cholinergic and Adrenergic Systems

The distinct and sometimes opposing actions of this compound on both cholinergic and adrenergic systems make it a valuable pharmacological probe. Its ability to selectively block adrenergic nerve transmission has been particularly useful in studies aimed at understanding the mechanisms of sympathetic neurotransmission nih.gov. By preventing the release of noradrenaline, it allows researchers to isolate and study the effects of exogenously administered adrenergic agonists.

Its nicotine-like and muscarine-like properties have also been utilized to probe the function of cholinergic receptors in various tissues nih.gov. The compound's complex pharmacological profile, which also includes antihistaminic and antimuscarinic effects, allows for a nuanced dissection of different receptor systems and their interactions within a given physiological context nih.gov.

Table 2: Pharmacological Actions of this compound

| Pharmacological Action | System Affected | Model/Observation |

|---|---|---|

| Nicotine-like stimulant action | Cholinergic | Arterial blood pressure, nictitating membrane, skeletal muscle (cats) |

| Muscarine-like action | Cholinergic | Arterial blood pressure (cats), isolated guinea-pig ileum |

| Antihistaminic and Antimuscarinic actions | - | Isolated guinea-pig ileum |

| Antisympathomimetic action | Adrenergic | Arterial blood pressure (cats) |

| Neuromuscular blocking action | - | Skeletal muscle (cats) |

| Adrenergic nerve blocking action | Adrenergic | Abolishes effects of adrenergic nerve stimulation |

Electrophysiological Studies in Research Models

Modulation of Ion Channels and Membrane Potentials in Experimental Systems

Direct electrophysiological studies specifically detailing the modulation of ion channels and membrane potentials by this compound are not prominently featured in the available literature. However, its classification as an active quaternary local anesthetic provides a strong indication of its likely mechanism of action at the membrane level. Local anesthetics are well-known to block the propagation of nerve impulses by inhibiting voltage-gated sodium channels. This action prevents the depolarization of the neuronal membrane, which is necessary for the generation of an action potential.

The neuromuscular blocking action observed in skeletal muscle of cats also points towards an interaction with ion channels at the neuromuscular junction, likely the nicotinic acetylcholine receptors which are ligand-gated ion channels nih.gov. Blockade of these channels would prevent the end-plate potential from reaching the threshold required to trigger a muscle action potential. While the specific effects on ion channel kinetics and membrane potential would require dedicated electrophysiological investigation, the known pharmacological activities of this compound strongly suggest a primary role in the modulation of ion channel function.

Recording of Evoked Potentials in Brain Slices and Other Preparations

The direct effects of this compound on evoked potentials in brain slice preparations are not extensively documented in contemporary scientific literature. However, its pharmacological actions as an adrenergic neurone-blocking agent and its structural relationship to other local anesthetics and quaternary ammonium (B1175870) compounds provide a basis for understanding its potential impact on neuronal excitability and synaptic transmission. The following sections detail the effects of this compound and related compounds on evoked potentials in various non-clinical research models.

Adrenergic Neurone Blocking Actions and Effects on Synaptic Transmission

This compound, also known as TM-10, is recognized for its ability to block adrenergic neurones. nih.govahajournals.orgahajournals.org This action is characterized by a depression of excitatory and inhibitory responses that are evoked by electrical stimulation of the peripheral sympathetic nervous system. nih.gov The underlying mechanism is believed to be the impairment of impulse conduction in adrenergic neurones, which consequently leads to a failure in the release of neurotransmitters such as noradrenaline and adrenaline. nih.gov This effect on neurotransmitter release is a key factor in modulating evoked potentials at synaptic junctions.

Studies on related compounds, such as bretylium (B1223015), which shares a similar mechanism of action with this compound, have shown a specific and lasting depression of responses to sympathetic stimulation. nih.gov In experimental preparations, bretylium has been observed to reduce the hypertension caused by stimulating the central end of the cut vagus nerve and by carotid occlusion. nih.gov Furthermore, high concentrations of bretylium have demonstrated muscarine-like actions, causing spasms in isolated guinea-pig ileum strips. nih.gov

Effects on Neuronal Action Potentials

The impact of this compound on neuronal action potentials can be inferred from studies on local anesthetics and related quaternary ammonium derivatives. Local anesthetics, such as lidocaine (B1675312), are known to block voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials. A quaternary ammonium derivative of lidocaine has been shown to be a potent Na+ channel blocker, producing both tonic and use-dependent blocks of Na+ currents that are significantly greater than those of lidocaine itself. nih.gov

In studies on isolated superfused superior cervical ganglia of rats, lidocaine administration resulted in significant and reversible changes in the membrane properties of the nerve cell soma. nih.gov These changes included an increased firing threshold, prolonged action potential duration, and a higher intracellular current threshold for firing, alongside a decrease in action potential amplitude. nih.gov The resting membrane potential, however, was not significantly altered. nih.gov

The table below summarizes the effects of lidocaine on the electrophysiological properties of nerve cell somas in a rat superior cervical ganglion preparation.

| Parameter | Effect of Lidocaine (400 nmol) | Significance |

| Firing Threshold | Increased | p < 0.01 |

| Action Potential Duration | Increased | p < 0.01 |

| Intracellular Current Threshold for Firing | Increased | p < 0.01 |

| Action Potential Amplitude | Decreased | p < 0.01 |

| Resting Membrane Potential | Not Significant | - |

| Membrane Resistance | Decreased by 20% | p < 0.01 |

| Data derived from studies on isolated superfused superior cervical ganglia of rats. nih.gov |

Modulation of Potassium Currents

In addition to effects on sodium channels, related compounds have been shown to modulate potassium currents. Bretylium, for example, has been found to decrease outward K+ currents in cultured single heart cells. bohrium.com This effect is thought to contribute to its antifibrillatory action by prolonging the action potential duration. bohrium.com Intracellular application of bretylium also affects both K+ and Na+ currents. bohrium.com Given the structural and functional similarities, it is plausible that this compound could exert similar effects on potassium channels in neuronal preparations, thereby influencing the repolarization phase of the action potential and modulating evoked responses.

The local anesthetic activity of bretylium has been quantified and compared to other agents. In studies on frog nerve action potentials, the local anaesthetic activity of bretylium was found to be 1/90th that of procaine (B135) and 1/300th that of propranolol (B1214883) on a molar basis. nih.gov

The following table presents a comparative overview of the local anesthetic activity of bretylium.

| Compound | Relative Local Anesthetic Activity (molar basis) |

| Procaine | 90 |

| Propranolol | 300 |

| Bretylium | 1 |

| Data based on reductions in the frog nerve action potential. nih.gov |

Analytical Methodologies in Chemical and Biological Research

Chromatographic Methods for Compound Detection and Quantification in Research Samples (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating Choline (B1196258) 2,6-xylyl ether bromide from impurities, related compounds, or complex matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for its analysis, though each requires specific considerations due to the compound's structure.

High-Performance Liquid Chromatography (HPLC): As a quaternary ammonium (B1175870) salt, Choline 2,6-xylyl ether bromide is a polar and non-volatile compound, making Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) suitable methods for its analysis.

Reversed-Phase HPLC (RP-HPLC): This is a common technique for quantifying related pharmaceutical compounds. For polar molecules like this compound, ion-pairing agents may be added to the mobile phase to improve retention and peak shape on C8 or C18 columns. A study on the similar neuromuscular blocker Vecuronium bromide utilized RP-LC to separate the parent drug from its degradation products, a technique that could be adapted for Xylocholine bromide. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds. It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A HILIC method developed for Rocuronium bromide, another quaternary ammonium steroid, successfully separated it from its main impurities. mfd.org.mk This approach would likely provide good retention and separation for this compound. mfd.org.mk Detection is typically achieved using UV spectrophotometry, often at low wavelengths (around 200-210 nm) for compounds lacking a strong chromophore, or more advanced detectors like evaporative light scattering (ELSD) or mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability as a quaternary salt. However, analysis of the bromide counter-ion is possible. Methods have been developed for the determination of bromide in various samples, often involving a derivatization step to create a volatile compound suitable for GC analysis. eurl-pesticides.eu Furthermore, GC-MS is a validated method for detecting genotoxic impurities, such as alkyl bromides, in drug substances. researchgate.net This could be relevant for assessing the purity and stability of this compound by monitoring for specific small molecule degradants. researchgate.net

Table 1: Representative Chromatographic Conditions for Structurally Related Compounds

| Parameter | HPLC (HILIC) for Rocuronium Bromide mfd.org.mk | RP-HPLC for Vecuronium Bromide researchgate.net | GC-MS for Alkyl Bromides researchgate.net |

|---|---|---|---|

| Column | Bare Silica | C18 | DB-1 (100% dimethyl polysiloxane) |

| Mobile Phase/Carrier Gas | Acetonitrile and Ammonium Formate Buffer | Acetonitrile and Phosphate Buffer | Helium |

| Detection | UV | UV | Mass Spectrometry (MS) |

| Application | Quantification and impurity profiling | Quantification and degradation analysis | Impurity detection |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry, IR, Raman)

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for unambiguous structure elucidation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the xylyl ring, the methyl groups on the ring, the methylene (B1212753) protons of the ether linkage, and the N-methyl and N-methylene protons of the choline group. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and quaternary nitrogen atoms. For instance, in simple bromoalkanes, protons on the carbon attached to the bromine typically appear around 2.7-4.1 ppm. docbrown.infodocbrown.info

¹³C NMR: The carbon spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon environment within the molecule.

Bromine (⁷⁹Br/⁸¹Br) NMR: Direct detection of the bromide counter-ion is possible as both ⁷⁹Br and ⁸¹Br are NMR active nuclei. However, as quadrupolar nuclei, they typically produce very broad signals in solution, which can be difficult to observe with high-resolution spectrometers. huji.ac.iloxinst.com ⁸¹Br generally yields slightly narrower signals than ⁷⁹Br. oxinst.com ⁷⁹Br NMR has been used as a practical tool for monitoring reactions where a bromide ion is produced. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) would be the preferred method, as it is suitable for polar, pre-charged molecules. The analysis would detect the cationic portion of the molecule, [2-(2,6-dimethylphenoxy)ethyl]trimethylammonium, which has a monoisotopic mass of 208.17 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Table 2: Predicted Mass Spectrometry Data for the Cation of this compound uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M]⁺ | 208.16959 |

| [M+H]⁺ | 209.17742 |

| [M+Na]⁺ | 231.15936 |

Data is for the cationic component: C₁₃H₂₂NO⁺

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O-C stretching of the ether linkage, and C-N stretching associated with the quaternary amine. A reference spectrum for the related local anesthetic Lidocaine (B1675312) shows key peaks corresponding to its amide and aromatic structures. nist.gov

Raman Spectroscopy: Raman spectroscopy can also provide a molecular fingerprint. It is particularly sensitive to non-polar bonds. The Raman spectrum would show signals from the aromatic ring vibrations of the xylyl group. researchgate.net The bromide ion itself does not produce a Raman signal, but molecular bromine (Br₂) and tribromide (Br₃⁻) do have characteristic Raman signals around 320 cm⁻¹ and 160 cm⁻¹, respectively, which could be useful in stability and degradation studies. researchgate.net

Electrochemical Detection Methods in In Vitro Research Studies

Electrochemical methods offer high sensitivity for the detection of electroactive species. While the xylyl ether portion of the molecule is not readily electroactive, the choline headgroup can be detected indirectly. A well-established method for the detection of choline involves a two-step enzymatic reaction. researchgate.net

Enzymatic Oxidation: The enzyme Choline Oxidase (ChOx) selectively catalyzes the oxidation of the choline moiety to betaine, producing hydrogen peroxide (H₂O₂) as a byproduct.

Electrochemical Detection: The generated hydrogen peroxide is an electroactive species that can be detected at a platinum or carbon electrode at a specific applied potential. researchgate.net

This enzymatic approach provides excellent selectivity and sensitivity, with detection limits reaching the femtomole range, making it suitable for quantifying low concentrations of choline-containing compounds in in vitro assay systems, such as those evaluating choline transport. researchgate.net Additionally, research into choline bromide itself as an electrolyte for supercapacitors has characterized its electrochemical properties, such as its conductivity (a maximum of 79.56 mS cm⁻¹ at 3.5 M) and electrochemical stability window, which can be relevant for understanding its fundamental electrochemical behavior. mdpi.com

Bioanalytical Methods for Quantification in Non-Human Biological Matrices

Quantifying this compound or its metabolites in non-human biological matrices (e.g., plasma, serum, tissue) is essential for pharmacokinetic and metabolic studies.

Direct quantification of the intact compound would likely employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides the high sensitivity and selectivity needed for complex biological samples. This is a standard approach for quantifying similar quaternary amine drugs in biological fluids.

Alternatively, the bromide ion can be quantified as a surrogate marker. A high-pressure liquid chromatography (HPLC) method using an anion-exchange column has been developed for the sensitive measurement of bromide in human serum ultrafiltrate. nih.gov This method requires only a small sample volume and has a sensitivity of 7.5 pmol, making it suitable for tracking the systemic exposure to the bromide counter-ion following administration of the compound. nih.gov

In early pharmacological research, indirect bioanalytical methods were used. For example, studies in rats assessed the biological effect of this compound by measuring the depletion of adrenaline and noradrenaline in the adrenal glands. nih.gov This was achieved through histological examination and by colorimetric and biological estimation of the amines in gland extracts, providing an indirect measure of the drug's activity within a biological system. nih.gov

Emerging Research Directions and Future Academic Perspectives

Development of Advanced Research Probes and Pharmacological Tools

The established actions of Choline (B1196258) 2,6-xylyl ether bromide on the autonomic nervous system make it a candidate for development into a more refined pharmacological tool. Its ability to block adrenergic nerve transmission without affecting the response of effector organs to adrenaline suggests a specific action on nerve terminals. wikipedia.orgnih.gov This characteristic could be exploited to create highly selective probes for investigating the mechanisms of neurotransmitter release and reuptake at adrenergic synapses.

Future research could focus on synthesizing derivatives of Choline 2,6-xylyl ether bromide that are tagged with fluorescent markers or biotin. Such modifications would allow for the visualization and tracking of the compound's binding sites, providing more precise information about its molecular targets. Furthermore, its nature as a quaternary ammonium (B1175870) compound, which generally limits passage across the blood-brain barrier, makes it a potentially useful tool for studying peripheral versus central autonomic mechanisms. nih.gov By creating probes based on this structure, researchers could selectively investigate peripheral autonomic pathways without confounding central effects.

Integration with Cutting-Edge Imaging Techniques in Preclinical Research

The field of in vivo imaging has advanced significantly, with techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) becoming central to preclinical pharmacological research. While there is no current evidence of this compound being used in such imaging modalities, the successful application of other radiolabeled choline analogs opens a promising future direction. For instance, radiolabeled choline derivatives such as [¹⁸F]Fluoromethyl-[1,2-²H₄]-choline have been developed as effective tracers for imaging choline metabolism in tumors. nih.gov

The synthesis of a radiolabeled version of this compound (e.g., with ¹¹C or ¹⁸F) could enable non-invasive, real-time visualization of its distribution and target engagement in living organisms. This would be particularly valuable for studying its effects on sympathetic ganglia and adrenergic nerve terminals in various organs. Such imaging studies could provide crucial insights into its pharmacokinetics and pharmacodynamics, helping to elucidate the mechanisms behind its prolonged adrenergic blocking effects. wikipedia.orgnih.gov The development of such an imaging agent could revitalize interest in this compound as a tool for studying autonomic dysfunction in various disease models.

Exploration of Polypharmacology and Off-Target Interactions in Defined Research Contexts

This compound exhibits a complex pharmacological profile, a classic example of polypharmacology. Early research has already described its multiple actions, including:

Nicotine-like stimulant effects nih.gov

Muscarine-like actions nih.gov

Antihistaminic and antimuscarinic properties nih.gov

Adrenergic nerve blocking activity wikipedia.orgnih.gov

Neuromuscular blocking effects nih.gov

Local anesthetic properties nih.gov

This multifaceted activity, while a drawback for therapeutic use, makes it an interesting subject for studies in polypharmacology. Modern high-throughput screening and systems biology approaches could be employed to systematically map the full spectrum of its molecular targets. Understanding these off-target interactions in specific research contexts could reveal novel biological pathways or unexpected connections between different receptor systems. For example, a detailed characterization of its interaction with various subtypes of nicotinic and muscarinic receptors, as well as its influence on other neurotransmitter systems, could provide a more complete picture of its effects on the autonomic nervous system.

Challenges and Opportunities in this compound Research for Mechanistic Understanding

The study of this compound is not without its challenges. Its nature as a quaternary ammonium compound means it is permanently charged, which affects its absorption, distribution, and ability to cross biological membranes. nih.gov This can complicate experimental design and interpretation of results. Furthermore, its broad spectrum of activity requires careful experimental controls to isolate and study specific effects. nih.gov The fact that much of the foundational research was conducted several decades ago means that many of the studies lack the molecular precision of modern pharmacological investigations.

Despite these challenges, there are significant opportunities for future research. The compound's ability to interfere with the biosynthesis or storage of catecholamines, as suggested by early studies, presents an opportunity to use it as a tool to investigate the long-term regulation of adrenergic function. nih.gov Its selective action on adrenergic nerve terminals offers a unique way to study the processes of neurotransmission in the sympathetic nervous system. wikipedia.orgnih.gov The resurgence of interest in the autonomic nervous system's role in a variety of diseases, from cardiovascular disorders to inflammatory conditions, may create new relevance for well-characterized, if historically overlooked, pharmacological agents like this compound.

Q & A

Basic Research Questions

Q. What experimental models are used to study the adrenergic neuron-blocking activity of choline 2,6-xylyl ether bromide (TM10)?

- Methodological Answer : The spinal cat model is a key experimental system for evaluating TM10's effects. Stimulation of postganglionic sympathetic fibers (e.g., in the nictitating membrane) induces contractions, which are inhibited by TM10 in a time-dependent manner. Intravenous administration of TM10 reduces responses to both nerve stimulation and tyramine, with prolonged exposure leading to complete blockade or paradoxical inhibitory effects . Data should be collected at intervals (e.g., 20 min, 90 min post-injection) to track dynamic changes in pharmacological activity.

Q. How does TM10 inhibit noradrenaline release in sympathetic neurons?

- Methodological Answer : TM10 blocks impulse conduction at the terminal portions of postganglionic sympathetic fibers, preventing neurotransmitter release. This differs from local anesthetics, which act along the entire nerve fiber. Researchers should use electrophysiological recordings (e.g., compound action potentials) paired with neurotransmitter quantification (HPLC) to distinguish between pre-terminal vs. terminal blockade .

Q. What is the historical significance of TM10 in developing adrenergic blockers?

- Methodological Answer : TM10 was the precursor to bretylium, discovered during structure-activity studies on choline ether derivatives. Key experiments involved comparing pressor responses in cats and assessing tachyphylaxis. Researchers should replicate early protocols (e.g., intravenous dosing in spinal cats) to contextualize its role in advancing adrenergic pharmacology .

Advanced Research Questions

Q. How can structural modifications of TM10 alter its pharmacological profile?

- Methodological Answer : Steric hindrance from methyl groups in the 2,6-xylyl moiety eliminates ganglion-stimulant activity while enhancing adrenergic blockade. Molecular modeling (e.g., comparing TM10 with choline phenyl ether) reveals conformational restrictions that prevent receptor interaction. Synthesize analogs with varying substituents (e.g., meta-methyl, ethyl groups) and test them in isolated nerve-muscle preparations to quantify structure-activity relationships .

Q. How do impurities in TM10 batches affect pharmacological data interpretation?

- Methodological Answer : Early TM10 samples contained trace impurities (e.g., carbon-alkylated byproducts) responsible for transient pressor responses. To resolve contradictions, use high-purity synthesis (e.g., recrystallization, HPLC purification) and validate batches via mass spectrometry. Compare pressor activity in spinal cats before and after purification to isolate impurity effects .

Q. What experimental designs address contradictions in TM10's time-dependent effects on tyramine responses?

- Methodological Answer : TM10 initially reduces tyramine-induced contractions but enhances them after prolonged exposure. This suggests dual effects on noradrenaline storage and release. Design time-course experiments with paired measurements of tyramine sensitivity and neuronal blockade. Use radiolabeled noradrenaline to track vesicular vs. cytoplasmic pools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.